1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
Overview
Description
These compounds contain a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes and receptors in the body . The specific role of these targets would depend on their biological function and location in the body.
Mode of Action
It can be inferred that the compound interacts with its targets, possibly leading to changes in their activity or function .
Biochemical Pathways
Based on the nature of the compound, it could potentially influence a variety of biochemical pathways, depending on its targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The effects would likely be a consequence of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride. These factors could include temperature, pH, and the presence of other substances in the environment .
Preparation Methods
The synthesis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)aniline with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with other functional groups
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a ligand in binding studies.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes .
Comparison with Similar Compounds
1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride can be compared with other phenylimidazole derivatives, such as:
- 4-(1H-Imidazol-1-yl)phenol
- 1-(3-Aminopropyl)imidazole
- 4-(1H-Imidazol-1-yl)benzaldehyde
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which can influence its binding properties and overall functionality .
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVQPSJEXMKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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